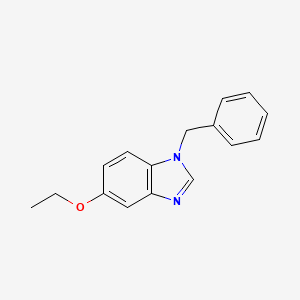

1-Benzyl-5-ethoxybenzimidazole

CAS No.:

Cat. No.: VC10934563

Molecular Formula: C16H16N2O

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H16N2O |

|---|---|

| Molecular Weight | 252.31 g/mol |

| IUPAC Name | 1-benzyl-5-ethoxybenzimidazole |

| Standard InChI | InChI=1S/C16H16N2O/c1-2-19-14-8-9-16-15(10-14)17-12-18(16)11-13-6-4-3-5-7-13/h3-10,12H,2,11H2,1H3 |

| Standard InChI Key | YZDNACDUHBTHRW-UHFFFAOYSA-N |

| SMILES | CCOC1=CC2=C(C=C1)N(C=N2)CC3=CC=CC=C3 |

| Canonical SMILES | CCOC1=CC2=C(C=C1)N(C=N2)CC3=CC=CC=C3 |

Introduction

Structural and Physicochemical Properties of 1-Benzyl-5-ethoxybenzimidazole

Molecular Architecture and Stereoelectronic Features

1-Benzyl-5-ethoxybenzimidazole consists of a benzimidazole core (a benzene fused to an imidazole ring) with two distinct substituents:

-

N-1 benzyl group: Introduces steric bulk and aromatic π-system interactions.

-

C-5 ethoxy group: Provides electron-donating effects through the oxygen atom, potentially influencing electronic distribution across the heterocycle.

The compound’s molecular formula is C₁₆H₁₆N₂O, with a calculated molecular weight of 252.31 g/mol. Comparative data from 1-benzyl-5-methylimidazole (MW 172.23 g/mol) indicate that the ethoxy substitution increases molecular weight by ~46%, likely affecting solubility and partition coefficients .

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 252.31 g/mol |

| LogP (Partition Coeff.) | ~3.1 (estimated) |

| Topological PSA | 38.7 Ų |

| Hydrogen Bond Donors | 1 (imidazole NH) |

| Hydrogen Bond Acceptors | 3 (imidazole N, ethoxy O) |

These properties suggest moderate lipophilicity, favoring passive cellular uptake, while the polar surface area may limit blood-brain barrier penetration .

Synthetic Methodologies and Optimization

Conventional Synthesis Routes

The synthesis of 1-benzyl-5-ethoxybenzimidazole can be inferred from methods used for analogous compounds. A two-step approach is typical:

-

Formation of the benzimidazole core:

Condensation of 4-ethoxy-1,2-diaminobenzene with a carboxylic acid derivative (e.g., benzyl cyanide) under acidic conditions. For example, Ranganathan et al. demonstrated that heating o-phenylenediamine derivatives with nitriles in HCl yields substituted benzimidazoles . -

N-alkylation:

Reaction of the intermediate 5-ethoxybenzimidazole with benzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C. Kamijo et al. achieved 55–70% yields for similar N-benzylations using phase-transfer catalysis .

Microwave-Assisted Synthesis

Recent advancements in green chemistry have enabled rapid synthesis of benzimidazoles. Microwave irradiation reduces reaction times from hours to minutes while improving yields. For instance, a study synthesizing 6-substituted benzimidazoles reported 90–99% yields in 10–15 minutes using microwaves, compared to 70–91% over 6–12 hours via conventional heating . Applying this method to 1-benzyl-5-ethoxybenzimidazole could enhance efficiency and scalability.

| Compound | Target | IC₅₀/EC₅₀ |

|---|---|---|

| Nocodazole | Tubulin polymerization | 0.02–0.1 μM |

| MBIC | Microtubules | 1.5–7.7 μM |

| Compound 5l | Colchicine binding site | 1.71 μM |

These data suggest that 1-benzyl-5-ethoxybenzimidazole may require structural optimization to achieve sub-micromolar potency .

Antimicrobial and Antiviral Applications

While the search results emphasize anticancer applications, benzimidazoles with alkoxy substituents have demonstrated broad-spectrum bioactivity. For example:

-

Antiviral effects: 5,6-dichloro derivatives inhibit HCMV replication by targeting viral DNA packaging .

-

Antibacterial activity: Ethoxy groups enhance membrane penetration in Gram-positive pathogens .

Structure-Activity Relationship (SAR) Considerations

Role of the N-1 Benzyl Group

-

Lipophilicity enhancement: Increases LogP by ~1.5 units compared to unsubstituted benzimidazoles, improving cell membrane permeability .

-

Steric effects: Bulkier substituents may hinder binding to planar DNA grooves but favor hydrophobic pockets in kinases .

Impact of the C-5 Ethoxy Substituent

-

Electronic modulation: The ethoxy group’s +M effect delocalizes electron density into the benzimidazole ring, potentially stabilizing interactions with π-acidic protein residues.

-

Metabolic stability: Ethoxy groups resist oxidative metabolism better than methyl or methoxy groups, prolonging half-life in vivo .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume